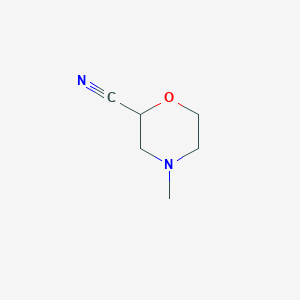
4-Methylmorpholine-2-carbonitrile
Übersicht
Beschreibung
4-Methylmorpholine-2-carbonitrile is a chemical compound with the molecular formula C6H10N2O and a molecular weight of 126.15600 . It is used in various scientific research applications due to its unique molecular structure.
Molecular Structure Analysis
The molecular structure of 4-Methylmorpholine-2-carbonitrile consists of 6 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact mass is 126.07900 .Chemical Reactions Analysis
4-Methylmorpholine-2-carbonitrile has been studied in the context of urethane formation. In the presence of catalysts, the reaction mechanism differs significantly from the catalyst-free case and includes seven steps .Wissenschaftliche Forschungsanwendungen
Polyurethane Synthesis Catalyst
4-Methylmorpholine-2-carbonitrile: has been studied for its effectiveness as a catalyst in the synthesis of polyurethanes (PUs) . PUs are versatile polymers used in various industrial applications, including flexible and rigid foams, paints, coatings, adhesives, packaging, insulation, clothing yarn, and synthetic fibers. The study suggests that 4-Methylmorpholine-2-carbonitrile is a more effective catalyst than morpholine, which can be attributed to the difference in their proton affinity (PA).
Organocatalytic Reaction Mechanism Study
The compound has been used to understand the organocatalytic reaction mechanism in urethane formation . Theoretical studies have been conducted to compare the reaction mechanisms with and without catalysts, providing insights into the catalytic process and optimizing the geometries and thermodynamic properties of the reactants.
Cross-Coupling Reactions in Drug Synthesis
4-Methylmorpholine-2-carbonitrile: is involved in the synthesis of highly functionalized 1H-Indole-2-carbonitriles . These compounds are key building blocks in drugs, natural products, pharmaceuticals, alkaloids, and agrochemicals. The cross-coupling reactions used in this synthesis are crucial for the discovery of new drug candidates.
Thiophene Derivative Synthesis
This compound plays a role in the synthesis of thiophene derivatives, which are important in medicinal chemistry due to their biological effects . Thiophene-based analogs are potential biologically active compounds and are used to improve advanced compounds with various biological effects.
Corrosion Inhibitors
Thiophene derivatives synthesized using 4-Methylmorpholine-2-carbonitrile are utilized in industrial chemistry and material science as corrosion inhibitors . These compounds help protect materials from corrosion, extending their lifespan and reliability.
Organic Semiconductor Advancement
The thiophene derivatives, whose synthesis involves 4-Methylmorpholine-2-carbonitrile , contribute to the advancement of organic semiconductors . They are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), showcasing the compound’s importance in material science and electronics.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-methylmorpholine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-8-2-3-9-6(4-7)5-8/h6H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCPDVSPWGQWTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylmorpholine-2-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(5-Bromo-3-methyl-2-pyridinyl)amino]-2-butanol](/img/structure/B1441639.png)
![2-[1-(Tetrahydro-2-furanylmethyl)-3-pyrrolidinyl]-acetic acid](/img/structure/B1441641.png)





![3-[(2,4-Dichlorobenzyl)oxy]azetidine](/img/structure/B1441650.png)
![3-[(6-Chloro-4-pyrimidinyl)amino]-1-propanol](/img/structure/B1441651.png)


![3-[2-(Allyloxy)ethoxy]pyrrolidine hydrochloride](/img/structure/B1441658.png)

